REACTION_CXSMILES
|
O1CCCC1.C([NH:13][C:14]1[C:15]([CH3:27])=[C:16]([CH3:26])[C:17]2[O:21][C:20]([CH3:23])([CH3:22])[C:19](=[O:24])[C:18]=2[CH:25]=1)C1C=CC=CC=1>[C].[Pd].CO>[NH2:13][C:14]1[C:15]([CH3:27])=[C:16]([CH3:26])[C:17]2[O:21][C:20]([CH3:22])([CH3:23])[C:19](=[O:24])[C:18]=2[CH:25]=1 |f:2.3|
|
Name
|
5-(benzylamino)-2,2,6,7-tetramethyl-1-benzofuran-3(2H)-one
|
Quantity
|
9.48 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC=1C(=C(C2=C(C(C(O2)(C)C)=O)C1)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
palladium carbon
|
Quantity
|
9.5 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under hydrogen atmosphere at room temperature for 22 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized in Reference Example 19
|
Type
|
CUSTOM
|
Details
|
Palladium carbon was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C2=C(C(C(O2)(C)C)=O)C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.59 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |